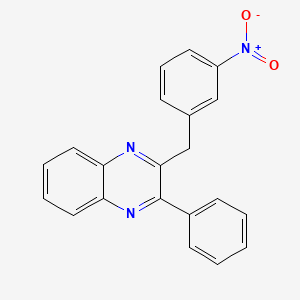
3,5-diiodo-4-phenylmethoxy-N'-propan-2-ylbenzohydrazide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of iodine atoms, a phenylmethoxy group, and a benzohydrazide moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the modification of other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halide ions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated phenylmethoxy derivatives, while substitution reactions can produce a variety of halogenated compounds .
Applications De Recherche Scientifique
3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride involves its interaction with specific molecular targets. The iodine atoms and phenylmethoxy group play crucial roles in binding to target proteins or enzymes, leading to the modulation of biochemical pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest significant effects on cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-N’-(3,5-diiodo-2-hydroxybenzylidene)benzohydrazide: This compound shares structural similarities but differs in the presence of a hydroxy group.
3-(3,5-Diiodo-4-hydroxyphenyl)lactate: Another related compound with a lactate moiety instead of the phenylmethoxy group
Uniqueness
3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride stands out due to its specific combination of functional groups and iodine atoms, which confer unique chemical reactivity and biological activity.
Propriétés
Numéro CAS |
23959-36-6 |
|---|---|
Formule moléculaire |
C17H19ClI2N2O2 |
Poids moléculaire |
572.6 g/mol |
Nom IUPAC |
3,5-diiodo-4-phenylmethoxy-N'-propan-2-ylbenzohydrazide;hydrochloride |
InChI |
InChI=1S/C17H18I2N2O2.ClH/c1-11(2)20-21-17(22)13-8-14(18)16(15(19)9-13)23-10-12-6-4-3-5-7-12;/h3-9,11,20H,10H2,1-2H3,(H,21,22);1H |
Clé InChI |
UPSKZQKOOMWLRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NNC(=O)C1=CC(=C(C(=C1)I)OCC2=CC=CC=C2)I.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B14711367.png)




![4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid](/img/structure/B14711388.png)

![Methyl 2-[(dimethylcarbamothioyl)oxy]benzoate](/img/structure/B14711399.png)


![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene)](/img/structure/B14711413.png)


